![molecular formula C17H20N6O B2901364 4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide CAS No. 405222-60-8](/img/structure/B2901364.png)
4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide, also known as 4-DMPP, is a synthetic compound initially developed and synthesized in the early 1990s by a research team in the United States. This compound has been studied extensively by scientists due to its potential applications in scientific research and drug discovery.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Pyrazolopyridazine derivatives are utilized in the enantioselective synthesis of chiral molecules. These compounds serve as powerful synthons due to their multiple reactive sites, which are advantageous in constructing chiral centers .
Antitumor Activity
Certain pyrazolopyridazine derivatives have shown marked antitumor activity against various cancer cell lines. They are often evaluated for their inhibitory concentration values (IC50) to determine their potency as antitumor agents .
Inhibitory Activity Against Diseases
Some derivatives have been investigated for their inhibitory activity against diseases such as Human African Trypanosomiasis. The design and synthesis of these compounds aim to explore novel treatments for such diseases .
Eco-Friendly Synthesis
The eco-friendly synthesis of pyrazolopyridazine is another significant application. Researchers have developed one-pot cascade synthesis methods in eco-friendly solvent systems like PEG-400, which is crucial for sustainable chemistry practices .
Biological Activity
Pyrazolopyridazine derivatives are studied for their biological activity, especially their interaction with various biological targets. This includes understanding their binding affinity and mechanism of action within biological systems .
Energetic Ionic Compounds
These derivatives are also used in the synthesis of energetic ionic compounds. Their properties, such as detonation performances and sensitivities, are of particular interest in the field of materials science .
Analgesic Efficacy
Some pyrazolopyridazine derivatives are known for their analgesic properties. They are synthesized and tested for their effectiveness in pain relief, contributing to the development of new analgesics .
Pharmaceutical Testing
Lastly, pyrazolopyridazine derivatives are valuable in pharmaceutical testing. They are used as reference standards to ensure the accuracy of pharmaceutical products during the testing phase .
Mecanismo De Acción
Target of Action
Pyrazolopyridazine deriv. 9, also known as 4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide, has been identified as a potent inhibitor of CDK1/cyclin B . CDK1/cyclin B is a key regulator of the cell cycle, playing a crucial role in cell division and proliferation .
Mode of Action
The compound interacts with its target, CDK1/cyclin B, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly affecting the transition from the G2 phase to the M phase . The exact molecular interactions between the compound and its target are still under investigation.
Biochemical Pathways
The inhibition of CDK1/cyclin B by Pyrazolopyridazine deriv. 9 affects the cell cycle pathway . This disruption can lead to cell cycle arrest, preventing cells from dividing and proliferating . This mechanism is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pyrazolopyridazine derivThe compound’s potency against its target suggests that it has sufficient bioavailability to exert its effects
Result of Action
The primary result of Pyrazolopyridazine deriv. 9’s action is the inhibition of cell division and proliferation . By disrupting the cell cycle, the compound can effectively halt the growth of rapidly dividing cells, such as cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease .
Action Environment
The efficacy and stability of Pyrazolopyridazine deriv. 9 can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the specific characteristics of the target cells
Propiedades
IUPAC Name |
4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-23(2)10-6-9-15(24)18-16-13-11-14(12-7-4-3-5-8-12)19-21-17(13)22-20-16/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,18,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHIZDYQCCLGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)NC1=NNC2=NN=C(C=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2901283.png)
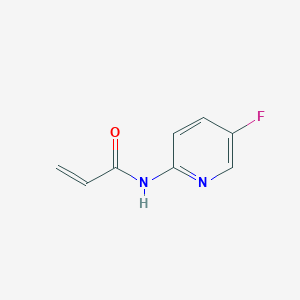
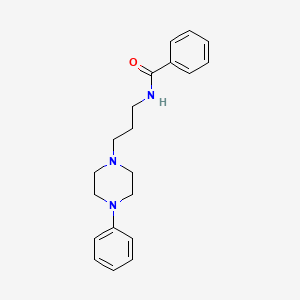
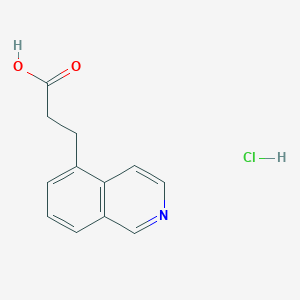

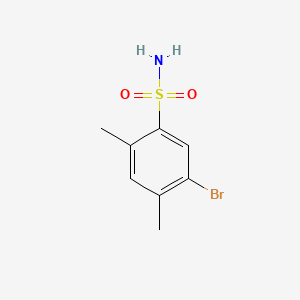
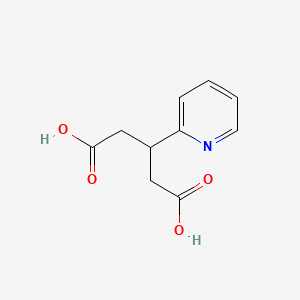
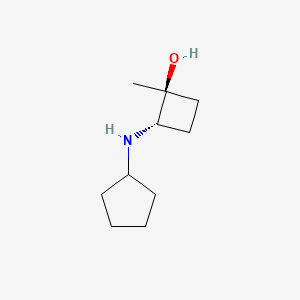
![8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2901295.png)
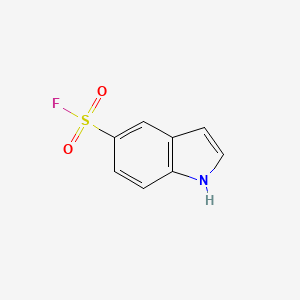
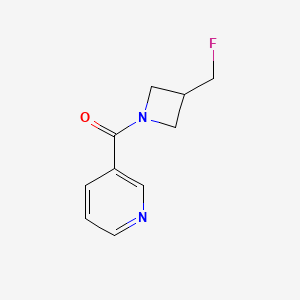
![3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2901298.png)
![N-(4-butylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2901302.png)